N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Description
N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic thiophene-fused pyrimidine core. Key structural features include:
- A 3-(4-fluorobenzyl) substituent at position 3 of the thienopyrimidine ring.
- A piperidine-4-carboxamide moiety linked to position 2 of the core via a methylene bridge.
- An N-(2-fluorobenzyl) group attached to the piperidine carboxamide.
The fluorine atoms on the benzyl groups likely enhance metabolic stability and binding affinity through hydrophobic and electronic interactions.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O2S/c27-20-7-5-17(6-8-20)16-32-25(34)23-22(11-14-35-23)30-26(32)31-12-9-18(10-13-31)24(33)29-15-19-3-1-2-4-21(19)28/h1-8,11,14,18H,9-10,12-13,15-16H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSMZOZVSVFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of sirtuins, a family of NAD+-dependent deacylases involved in various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorobenzyl groups : Contributing to lipophilicity and potential receptor interactions.
- Piperidine ring : A common scaffold in medicinal chemistry that often enhances biological activity.
- Thienopyrimidinone moiety : Known for its role in inhibiting sirtuins.
The chemical formula is with a molecular weight of approximately 393.44 g/mol.
Research indicates that this compound acts primarily as an inhibitor of SIRT2, a member of the sirtuin family implicated in various pathophysiological processes including neurodegeneration and cancer. The inhibition mechanism involves binding to the active site of SIRT2, thereby preventing its deacetylase activity.
Key Findings:
- Selectivity : The compound exhibits high selectivity for SIRT2 over other sirtuin isoforms, making it a promising candidate for therapeutic applications targeting SIRT2-related diseases .
- Neuroprotective Effects : In vitro studies have demonstrated that SIRT2 inhibition can protect neuronal cells from apoptosis in models of neurodegeneration .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
Case Studies
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SIRT2 Inhibition and Neurodegeneration :
- A study published in the Journal of Medicinal Chemistry illustrated that analogs similar to this compound showed significant neuroprotective properties in models of Parkinson's disease. The mechanism was attributed to the modulation of SIRT2 activity, which is known to influence neuronal survival pathways .
- Cancer Therapeutics :
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a structural and functional comparison with analogous compounds:
Structural Analogues
Key Trends and Findings
Fluorine Substitution: The target compound’s 2-fluorobenzyl group offers moderate lipophilicity compared to the 2,4-difluorobenzyl in , which may improve solubility while retaining target affinity. 4-fluorobenzyl at position 3 of the thienopyrimidine core enhances electronic interactions with aromatic residues in binding pockets, a feature absent in non-fluorinated analogues like the 3-methylphenyl variant in .
Core Modifications: Thieno[3,2-d]pyrimidin-4-one (target) vs. tetrahydropyrimidine (): The fully aromatic thienopyrimidine core likely improves π-π stacking in kinase binding, whereas saturated cores (e.g., tetrahydropyrimidine) may favor flexibility for allosteric modulation.
Pharmacophore Positioning :
- Piperidine-4-carboxamide is a common motif in kinase inhibitors (e.g., mTOR, PI3K). Its linkage to fluorinated benzyl groups in the target compound and suggests optimization for hydrophobic pocket penetration.
Biological Implications :
- The absence of a methyl or chlorine substituent (cf. ) in the target compound may reduce off-target toxicity while maintaining potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
